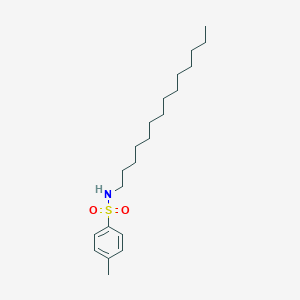
N-Tetradecyl-p-toluenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Tetradecyl-p-toluenesulphonamide is a useful research compound. Its molecular formula is C21H37NO2S and its molecular weight is 367.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Delivery Systems
TDTA has been investigated for its potential use in drug delivery systems, particularly as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. The long hydrophobic alkyl chain of tetradecyl enhances the interaction with lipid membranes, facilitating the incorporation of therapeutic agents into liposomal formulations.
- Case Study : A study demonstrated that TDTA could effectively encapsulate hydrophobic drugs within liposomes, improving their stability and release profiles. This application is particularly relevant for treating diseases requiring targeted drug delivery, such as cancer.
Surfactant Properties
TDTA exhibits surfactant properties that can be utilized in various industrial applications. Its ability to reduce surface tension makes it suitable for use in emulsions and foams.
- Industrial Application : In the cosmetics industry, TDTA can be employed as an emulsifier in creams and lotions, enhancing texture and stability. Its non-toxic nature makes it an attractive option for formulations intended for sensitive skin.
Biological Studies
Recent research has highlighted the role of TDTA in biological studies, particularly in cell membrane interactions. Its amphiphilic nature allows it to interact with lipid bilayers, making it a useful tool for studying membrane dynamics.
- Research Insights : In cellular assays, TDTA was shown to influence cell membrane fluidity and permeability. This property can be leveraged to investigate cellular responses to various stimuli or drug treatments.
Environmental Applications
The environmental impact of surfactants is a growing concern, and TDTA's biodegradability positions it as a potential candidate for eco-friendly formulations. Its use in cleaning products may reduce the ecological footprint compared to traditional surfactants.
- Sustainability Study : Research indicates that TDTA degrades more readily than many synthetic surfactants, suggesting its application in green chemistry initiatives aimed at reducing environmental pollution.
Analytical Chemistry
In analytical chemistry, TDTA has been used as a reagent for synthesizing various compounds due to its ability to form stable complexes with metal ions. This property is beneficial for developing sensitive detection methods for trace metals.
- Analytical Application : A study reported that TDTA could be used in conjunction with spectroscopic techniques to enhance the detection limits of metal ions in environmental samples.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Effective encapsulation within liposomal formulations |
| Surfactant Properties | Reduces surface tension; used in emulsions | Suitable for cosmetic formulations |
| Biological Studies | Interacts with cell membranes; influences fluidity | Affects cellular responses and permeability |
| Environmental Applications | Biodegradable; eco-friendly alternative | Degrades more readily than synthetic surfactants |
| Analytical Chemistry | Forms complexes with metal ions; enhances detection | Improves sensitivity in trace metal analysis |
Properties
CAS No. |
1243-66-9 |
|---|---|
Molecular Formula |
C21H37NO2S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
4-methyl-N-tetradecylbenzenesulfonamide |
InChI |
InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |
InChI Key |
IRHWJIHROCGHDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
1243-66-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















